molecular formula C25H36O5 B1251218 Neomangicol C

Neomangicol C

Cat. No.: B1251218
M. Wt: 416.5 g/mol
InChI Key: PEQQQSBBJZXHSY-XUIKZYCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neomangicol C is a rearranged sesterterpene natural product isolated from a marine fungus of the genus Fusarium . It possesses the complex, stereochemically dense carbon framework characteristic of terpenoids, featuring a fused tetracyclic core . The molecular formula for this compound is C25H36O5, and it has a molecular weight of 416.558 g/mol . This compound is part of a family of related molecules, the neomangicols, and is a non-halogenated analog of neomangicols A and B . This distinction is of significant research value as it provides a critical point of comparison for structure-activity relationship (SAR) studies. While neomangicols A and B have demonstrated in vitro cytotoxicity against human colon carcinoma cells and potent antibiotic activity against the Gram-positive bacterium Bacillus subtilis , this compound itself has not shown significant bioactivity in preliminary studies . This makes this compound an essential tool for researchers investigating the mechanism of action and the specific role of halogen atoms in the biological activity of sesterterpenoid compounds. Its structural core also serves as a key synthetic intermediate and a biogenetically inspired precursor for accessing the mangicol family of natural products, which display anti-inflammatory activity . As such, this compound is a valuable compound for chemical synthesis, natural product biosynthesis, and pharmacological research. This product is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2S,3S,4S)-5-[(2R,3R,4S,6S)-4-hydroxy-3,6,9,12-tetramethyl-3-tetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),8,11,13-tetraenyl]-2-methylpentane-1,2,3,4-tetrol

InChI

InChI=1S/C25H36O5/c1-13-6-7-15-20-16(13)8-14(2)17(20)9-23(3)11-19(28)24(4,21(15)23)10-18(27)22(29)25(5,30)12-26/h6-7,18-19,21-22,26-30H,8-12H2,1-5H3/t18-,19-,21-,22-,23-,24-,25-/m0/s1

InChI Key

PEQQQSBBJZXHSY-XUIKZYCZSA-N

Isomeric SMILES

CC1=C2C[C@]3(C[C@@H]([C@]([C@H]3C4=C2C(=C(C=C4)C)C1)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)O)C

Canonical SMILES

CC1=C2CC3(CC(C(C3C4=C2C(=C(C=C4)C)C1)(C)CC(C(C(C)(CO)O)O)O)O)C

Synonyms

neomangicol C

Origin of Product

United States

Isolation and Fungal Origin of Neomangicol C

Discovery and Initial Characterization from Marine Fungal Strains

The initial discovery and characterization of Neomangicol C stemmed from research into the secondary metabolites produced by fungi adapted to marine habitats. These environments often select for microorganisms with unique metabolic pathways, leading to the production of structurally distinct compounds.

This compound has been isolated from marine fungal strains belonging to the genus Fusarium. Notably, strains such as Fusarium equiseti CNC-477 and Fusarium heterosporum have been identified as producers of this compound. researchgate.netnih.govrsc.org Fusarium is a large genus of filamentous fungi widely distributed in soil and associated with plants, but marine-derived strains have shown the capacity to produce unique sesterterpenes like the neomangicols and mangicols. researchgate.net F. heterosporum strain CNC-477 was isolated from mangrove driftwood in the Bahamas, and fermentation of this strain in a seawater-based medium led to the discovery of the neomangicols and mangicols. nih.govmdpi.com

The isolation of this compound typically involves the processing of the fungal mycelial extract. After cultivating the fungal strain in a suitable medium, the mycelium is harvested and subjected to extraction using organic solvents. This process separates the intracellular and extracellular metabolites from the fungal biomass. Following extraction, chromatographic separation techniques are employed to isolate individual compounds from the complex mixture. While specific detailed protocols for this compound isolation may vary between studies, common chromatographic methods used in natural product chemistry from fungal extracts include techniques like silica (B1680970) gel chromatography. libretexts.orglongdom.org The observation that this compound was isolated when the mycelial extract was chromatographed on silica gel suggests this as a key separation step. Liquid-liquid extraction, based on the principle of differential solubility in immiscible solvents, is also a fundamental technique used in the initial processing of extracts before chromatographic separation. libretexts.orgvinanhatrang.commvpsvktcollege.ac.in

Isolation from Fusarium Species (e.g., Fusarium equiseti CNC-477, Fusarium heterosporum)

Context within the Neomangicol/Mangicol Metabolite Profile of Fusarium

This compound is not typically found in isolation but rather as part of a suite of related sesterterpenes produced by the same fungal strains. Understanding its context within this metabolite profile is crucial for appreciating its potential biosynthetic origins and structural relationships.

This compound co-occurs with other sesterterpenes, most notably the halogenated neomangicols A and B, and a series of related compounds known as mangicols (A-G). researchgate.netnih.govmdpi.com Neomangicols A and B are characterized by the presence of chlorine and bromine atoms, respectively. researchgate.net The mangicols, while also sesterterpenes, possess a distinct spirotricyclic sesterterpene skeleton, in contrast to the tetracyclic structure of the neomangicols. nih.govmdpi.com This co-occurrence highlights the capability of these Fusarium strains to produce a structurally diverse array of sesterterpenes.

This compound is considered a non-halogenated analog of neomangicols A and B. researchgate.netmdpi.comijcmas.com The presence of halogen atoms in neomangicols A and B has been shown to be significant for their biological activity, such as cytotoxicity. researchgate.netmdpi.comijcmas.com In contrast, the non-halogenated this compound has been reported to be inactive in certain bioassays where its halogenated counterparts show effects. researchgate.netmdpi.comijcmas.com This difference in activity based on halogenation is a notable aspect of the neomangicol series. It has been proposed that this compound might potentially be an artifact resulting from the dehydrohalogenation of neomangicols A or B during the isolation process or within the fungal metabolism itself. nih.govmdpi.com This suggests a close biosynthetic relationship between the halogenated and non-halogenated forms within the fungal metabolome.

Structural Elucidation and Stereochemical Assignment of Neomangicol C

Spectroscopic Methodologies for Comprehensive Structure Determination

Spectroscopic techniques play a crucial role in the initial determination of a natural product's planar structure and connectivity. For Neomangicol C, a suite of spectroscopic methods was employed to gain detailed insights into its molecular architecture. acs.orguni-muenchen.deresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is indispensable for assigning the positions of atoms within a molecule and understanding their connectivity. acs.orgresearchgate.netvdoc.pubacs.orgmdpi-res.com Analysis of the chemical shifts and coupling constants in the 1H and 13C NMR spectra provides initial information about the types of protons and carbons present and their local electronic environments. acs.org

Application of COSY, HMQC, HMBC, and NOESY Experiments

To fully decipher the complex structure of this compound, advanced 2D NMR experiments were essential.

COSY (Correlation Spectroscopy) experiments reveal correlations between protons that are coupled to each other, typically through one or two bonds, helping to establish spin systems within the molecule. acs.orgmdpi-res.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation) experiments provide correlations between protons and the carbons to which they are directly attached, facilitating the assignment of proton and carbon signals. acs.orgacs.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal spatial proximities between protons, regardless of whether they are bonded. This information is critical for determining the relative stereochemistry of chiral centers and the conformation of the molecule. acs.orgvdoc.pubmdpi-res.com

The combined analysis of data from these 1D and 2D NMR experiments allowed for the comprehensive assignment of all proton and carbon signals and the construction of the planar structure of this compound. acs.org While specific detailed NMR data for this compound is not fully available in the provided snippets, the application of these techniques is confirmed as central to its structural elucidation. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometric data provided the molecular ion peak, confirming its molecular weight and allowing for the determination of its molecular formula as C25H36O5. uni-muenchen.deresearchgate.netvdoc.pubacs.orgnih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for unequivocally establishing the molecular formula. acs.org

Determination of Absolute Configuration

Determining the absolute configuration of chiral centers is a critical step in the full structural characterization of a natural product, as enantiomers can exhibit different biological activities.

Mosher Ester Analysis for Stereochemical Assignment

The absolute configuration of this compound was determined using the modified Mosher method, specifically through the analysis of Mosher esters of a diacetonide derivative. acs.orgpsu.edu This method involves derivatizing free hydroxyl groups with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgsigmaaldrich.com The resulting diastereomeric esters exhibit different chemical shifts in their 1H NMR spectra due to the anisotropic effect of the phenyl group and the trifluoromethyl group of the MTPA moiety. wikipedia.orgsigmaaldrich.comnih.gov

By preparing esters with both the (R)- and (S)-MTPA chlorides and comparing the 1H NMR chemical shifts (Δδ values = δS - δR) of the protons near the derivatized hydroxyl group, the absolute configuration of the stereocenter bearing the hydroxyl can be assigned. sigmaaldrich.comnih.gov The pattern of positive and negative Δδ values for protons in proximity to the chiral center allows for the assignment of its absolute configuration. sigmaaldrich.com For this compound, this analysis, performed on a diacetonide derivative, was key to establishing the absolute stereochemistry of the relevant chiral centers in the molecule. acs.org The configurations of other stereocenters in the side-chain were further supported by molecular modeling and NOESY correlations observed for several diacetonide derivatives. acs.org

Computational Chemistry and Molecular Modeling for Configurational Support

Computational chemistry and molecular modeling play a crucial role in supporting the stereochemical assignment of complex molecules like this compound. youtube.comwikipedia.orgcyu.fr Specifically, molecular modeling and NOESY NMR correlations have been used to assign the configurations of stereocenters within the side chain of this compound. acs.org Computational methods can help to predict stable conformations and calculate spectroscopic parameters, which can then be compared with experimental data to validate proposed structures and stereochemistries. mestrelab.comwordpress.com

Analysis of the Tetracyclic Skeleton and Polyhydroxylated Side Chain

Characterization of the C25 Rearranged Sesterterpene Scaffold

This compound is classified as a C25 rearranged sesterterpene. researchgate.netacs.orgnih.gov Sesterterpenes are a class of terpenoids containing 25 carbon atoms, typically derived from geranylfarnesyl pyrophosphate (GFPP). nih.govresearchgate.net The tetracyclic skeleton of this compound represents an undescribed carbon framework, distinguishing it from other sesterterpenes. acs.org This rearranged scaffold is a key structural feature that arises from complex biosynthetic pathways. mdpi.comnih.govacs.org

Identification of Hydroxyl Substituents and Stereocenters

A significant characteristic of this compound is the presence of multiple hydroxyl substituents located on the uncyclized prenyl chain. researchgate.net These hydroxyl groups contribute to the compound's polarity and potential for hydrogen bonding. The molecule also contains several stereocenters, which are carbon atoms bonded to four different groups. reddit.comlibretexts.orglumenlearning.comyoutube.com The precise configuration (R or S) of these stereocenters is critical for defining the molecule's specific isomer and its three-dimensional structure. The configurations of the three stereocenters in the side chain were assigned based on molecular modeling and NOESY NMR data. acs.org

Data Table

PropertyValueSource
Molecular FormulaC₂₅H₃₆O₅ nih.govPubChem nih.gov
Molecular Weight416.5 g/mol nih.govPubChem nih.gov
Monoisotopic Mass416.25627424 Da nih.govPubChem nih.gov
XLogP31.5 nih.govPubChem nih.gov
Compound Isomerism(2S,3S,4S)-5-[(2R,3R,4S,6S)-4-hydroxy-3,6,9,12-tetramethyl-3-tetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadeca-1(15),8,11,13-tetraenyl]-2-methylpentane-1,2,3,4-tetrol nih.govPubChem nih.gov

Biosynthetic Pathway Investigations of Neomangicol C

Proposed Biosynthetic Origins from Isoprenoid Precursors

Terpenoids, a vast and structurally diverse class of natural products, are universally synthesized from two five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.comsci-hub.semdpi.comrsc.orgmdpi.comnih.gov These essential precursors are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govsci-hub.semdpi.comrsc.orgmdpi.com In fungi, the MVA pathway, which operates primarily in the cytoplasm and endoplasmic reticulum, is the main source of precursors for sesquiterpenes and triterpenes nih.govsci-hub.sersc.orgscielo.br, and is also implicated in the production of sesterterpenes.

Initial Steps of Sesterterpene Biosynthesis

The biosynthesis of sesterterpenes (C25) commences with the successive condensation of IPP and DMAPP units, catalyzed by prenyltransferase enzymes. mdpi.commdpi.comrsc.orgnih.govoup.com This process involves a series of head-to-tail additions of C5 units to a growing allyl pyrophosphate primer. The initial condensation of IPP and DMAPP yields the C10 precursor, geranyl pyrophosphate (GPP). rsc.orgnih.govoup.comwikipedia.org Another addition of IPP to GPP produces the C15 precursor, farnesyl pyrophosphate (FPP). rsc.orgnih.govoup.com While FPP is the precursor for sesquiterpenes, sesterterpenes require a C25 precursor. This is achieved by the further condensation of FPP with an additional molecule of IPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) and then likely an additional IPP unit by a dedicated prenyltransferase, resulting in the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). mdpi.commdpi.comrsc.orgresearchgate.netresearchgate.netwikipedia.orgacs.org GFPP serves as the substrate for sesterterpene synthases (STSs). researchgate.net

Post-Cyclization Modifications and Rearrangements Leading to Neomangicol Skeleton

The linear GFPP precursor undergoes cyclization catalyzed by sesterterpene synthases (STSs) to form the core sesterterpene skeleton. researchgate.net Fungal sesterterpene synthases can be bifunctional enzymes containing both prenyltransferase and terpene synthase domains. mdpi.comresearchgate.netresearchgate.net Following the initial cyclization, the nascent sesterterpene scaffold undergoes further structural modifications. These tailoring reactions are often mediated by enzymes such as cytochrome P450 monooxygenases, which can introduce functional groups like hydroxyls and mediate rearrangements. mdpi.comresearchgate.netresearchgate.net Neomangicol C possesses a tetracyclic skeleton, which is described as a rearranged sesterterpenoid. nih.govacs.org A biosynthetic pathway for the neomangicol carbon skeleton has been proposed, suggesting specific cyclization and rearrangement events of the sesterterpene precursor lead to the characteristic tetracyclic structure of neomangicol compounds. researchgate.netacs.orgnih.gov These post-cyclization steps, including oxidations and skeletal rearrangements, are crucial in shaping the final complex architecture of this compound.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies are powerful tools for deciphering the intricate steps of biosynthetic pathways by tracking the fate of labeled atoms from simple precursors into the final complex molecules.

Incorporation of Radiolabeled Precursors (e.g., Acetate)

The biosynthesis of terpenoids originates from acetyl-CoA, which is converted to IPP and DMAPP via the MVA pathway. mdpi.comscielo.br Therefore, feeding experiments with isotopically labeled acetate (B1210297), such as [1-13C]acetate, [2-13C]acetate, or [1,2-13C2]acetate, can provide valuable insights into the incorporation pattern of these basic carbon units into the sesterterpene skeleton. While direct studies on this compound using acetate labeling were not detailed in the search results, such experiments have been successfully employed to investigate the biosynthesis of other natural products, including terpenes and polyketides, revealing the origin of carbon atoms within their structures. acs.orgrsc.orgbeilstein-journals.org The incorporation pattern of labeled acetate into the neomangicol skeleton would help confirm its isoprenoid origin and provide clues about the folding and cyclization of the linear precursor.

Tracking Carbon Flow in the Neomangicol Skeleton

By analyzing the positions of the incorporated isotopes in the final this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can track the flow of carbon atoms from the initial precursors through the biosynthetic intermediates. rsc.org This allows for the mapping of how the C5 units of IPP and DMAPP are assembled head-to-tail to form the C25 GFPP precursor and subsequently how the carbon atoms are rearranged and modified during the cyclization and post-cyclization steps to form the unique tetracyclic structure of this compound. researchgate.netresearchgate.netacs.orgnih.gov Such studies are essential for validating proposed biosynthetic routes and identifying specific bond formation and cleavage events.

Genetic Basis of Neomangicol Biosynthesis in Fusarium

The biosynthesis of secondary metabolites in fungi, including sesterterpenes, is typically governed by genes organized in biosynthetic gene clusters. These clusters often contain genes encoding for key enzymes such as prenyltransferases, terpene synthases, and tailoring enzymes like cytochrome P450s. mdpi.comresearchgate.netresearchgate.net Genome sequencing of Fusarium equiseti, a marine fungus known to produce neomangicols and mangicols, has led to the identification of candidate biosynthetic gene clusters potentially responsible for the synthesis of these sesterterpene polyols. researchgate.net While specific genes directly linked to this compound biosynthesis require further characterization, the presence of these clusters in Fusarium species that produce neomangicols strongly suggests that the genetic information for the necessary enzymatic machinery is clustered in the fungal genome, facilitating coordinated expression and production of these complex natural products.

Identification of Candidate Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions that contain genes encoding the enzymes and regulatory proteins necessary for the production of secondary metabolites nih.govresearchgate.netnih.govplos.org. The identification of candidate BGCs for this compound biosynthesis has been facilitated by genome sequencing and analysis of producing fungal strains, such as the marine-derived Fusarium equiseti CNC-477 researchgate.net. These studies have revealed gene clusters predicted to be responsible for the synthesis of sesterterpene polyols, including the neomangicols and mangicols researchgate.net. The genetic material required for the synthesis of secondary metabolites in filamentous fungi is typically organized in BGCs nih.govresearchgate.net.

Enzymatic Machinery Involved in Cyclization, Hydroxylation, and Rearrangement

The conversion of the linear GFPP precursor into the tetracyclic structure of this compound involves several key enzymatic transformations. Cyclization, the process of forming rings from the acyclic precursor, is a fundamental step in terpene biosynthesis, typically initiated by terpene cyclases nih.govacs.org. Studies on related sesterterpenes, such as the mangicols, propose a biosynthetic route starting from GFPP that undergoes cyclization followed by various 1,2-alkyl and 1,2-hydride shifts mdpi.com. A rearrangement of proposed cationic intermediates is also suggested to account for the biosynthesis of neomangicols via an analogous pathway mdpi.com.

Hydroxylation, the introduction of hydroxyl groups, is another crucial modification observed in this compound, which contains multiple hydroxylations on its uncyclized prenyl chain researchgate.net. These reactions are typically catalyzed by hydroxylase enzymes, often cytochrome P450 monooxygenases or other oxidases nih.govmdpi.comnih.gov. While specific enzymes for this compound hydroxylation are not explicitly detailed in the search results, studies on mangicol biosynthesis indicate that multifunctional P450 enzymes are involved in hydroxylation reactions .

Rearrangement reactions are responsible for the unique carbon skeletons observed in neomangicols compared to their proposed linear precursors mdpi.comescholarship.org. The proposed biosynthetic pathway for mangicols and neomangicols involves rearrangements of cationic intermediates generated during the cyclization process mdpi.comnih.gov. Computational studies on mangicol biosynthesis have explored the mechanistic issues of these rearrangements, suggesting pathways that bypass less stable carbocations acs.orgnih.gov. While this compound itself might be an artifact of dehydrohalogenation from halogenated neomangicols A or B, the core tetracyclic structure is likely formed through enzymatic cyclization and rearrangement of a sesterterpene precursor mdpi.comescholarship.orgnih.gov.

Absence of Halogenase Genes in this compound Biosynthesis vs. Halogenated Analogs

A notable difference between this compound and its analogs, Neomangicol A and Neomangicol B, is the absence of halogen atoms in this compound researchgate.net. Neomangicol A contains a chlorine atom, and Neomangicol B contains a bromine atom, which are reported to be crucial for their bioactivity acs.orgresearchgate.net. Halogenation in natural product biosynthesis is catalyzed by halogenase enzymes nih.govnih.govsemanticscholar.orgnih.govfrontiersin.org.

Based on the available information, this compound is hypothesized to potentially arise from the dehydrohalogenation of Neomangicol A or B, suggesting it might be an isolation artifact rather than a directly biosynthesized product from a pathway involving a halogenase mdpi.comescholarship.orgnih.gov. Therefore, the biosynthetic pathway leading specifically to this compound would likely not involve a functional halogenase gene, in contrast to the pathways for Neomangicol A and B which would require such enzymes to incorporate the halogen atoms researchgate.net. The absence of a functional halogenase gene within the relevant BGC would explain the lack of halogenation in this compound.

Chemical Synthesis and Synthetic Methodologies for Neomangicol C

Strategic Approaches to the Tetracyclic Core of Neomangicols

The tetracyclic core of neomangicols, including neomangicol C, features a fused [5-6] bicyclic ring system embedded within a more complex framework. nih.gov The synthesis of such terpenoid natural products is often challenging due to the scarcity of functional groups that can direct carbon-carbon bond formation. nih.gov Synthetic strategies must therefore prioritize methods that maximize C-C bond construction. nih.gov

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis of this compound (2) highlights a key late-stage disconnection to an indene (B144670) precursor. nih.gov This approach is envisioned as a potential solution for constructing terpenoid frameworks containing a fused [5-6] bicyclic ring system. nih.gov Retrosynthetic analysis involves breaking down the target molecule into simpler, commercially available starting materials using retrosynthetic arrows (⇒), which represent the reverse of a synthetic step. lumenlearning.comethz.ch The first step in a retrosynthetic analysis corresponds to the last step in the actual forward synthesis. ethz.ch

An appealing aspect of the retrosynthetic strategy for this compound is the convergent construction of the indene cyclization precursor from readily available fragments, such as a vinyl triflate and a boronic ester. nih.gov

Late-Stage Indene Alkylation as a Key Bond-Forming Event

A central strategy in accessing the tetracyclic core of neomangicols involves a late-stage indene alkylation reaction. nih.govnih.gov This tactic utilizes indenes, which have acidities comparable to carbonyl compounds, to function as enolate equivalents in a crucial bond-forming event. nih.gov This approach offers a powerful alternative to traditional enolate chemistry in the synthesis of this subset of terpenes. nih.gov The application of this indene alkylation chemistry has been demonstrated in the synthesis of the tetracyclic core of this compound. nih.gov

Synthetic Routes to Key Intermediates and Fragments

The total synthesis of complex molecules like this compound often relies on the efficient preparation of key intermediates and fragments that are later coupled to form the final structure. lumenlearning.com

Construction of the Fused [5-6] Bicyclic Ring System

The fused [5-6] bicyclic ring system is a prominent feature of the neomangicol core. nih.gov Synthetic strategies for constructing such systems are critical. While the provided text specifically mentions the indene alkylation strategy for forging the tetracyclic core which contains this system, it also alludes to the broader challenge of constructing [5-6] bicyclic rings in terpenoid synthesis. nih.gov Indenes serving as enolate equivalents in late-stage bond-forming events are central to this construction in the context of neomangicol synthesis. nih.gov

Challenges and Advances in the Total Synthesis of this compound and Related Sesterterpenoids

Sesterterpenoids, including the neomangicols and mangicols, are a class of natural products that present significant synthetic challenges due to their complex structures, multiple stereocenters, and often lack of functional groups to direct reactions. nih.govrsc.orgoregonstate.edu The neomangicols, despite their relatively small size, possess nine stereocenters. nih.gov The presence of unusual functionalities, such as the vinyl halide moiety in neomangicols A and B, further adds to the synthetic complexity. nih.gov

Historically, the synthesis of terpenoid frameworks has been challenging, necessitating the design of strategies that maximize carbon-carbon bond formation. nih.gov While enolate methodology has been widely used in terpene synthesis, often requiring the removal of the carbonyl oxygen at a later stage, the indene alkylation strategy employed for the neomangicol core offers a valuable alternative. nih.gov

To date, there have been reports on the synthesis of the tetracyclic core of the neomangicols using an efficient indene alkylation strategy, representing the first synthetic work towards this family of natural products. nih.gov This approach provides a starting point for the synthesis of the biosynthetically related neomangicol and mangicol natural products. nih.gov Efforts are ongoing to advance the synthesized tetracyclic core intermediate towards the total synthesis of neomangicols A-C. nih.gov

The synthesis of related sesterterpenoids, such as the mangicols, has also been explored, with studies addressing their synthesis using different key steps like Diels-Alder reactions and asymmetric Pauson-Khand reactions. researchgate.net These efforts highlight the diverse strategies employed in tackling the synthesis of complex sesterterpenoid structures.

Stereocontrol and Functional Group Compatibility in Complex Polycycles

The synthesis of complex polycyclic structures like this compound necessitates precise control over stereochemistry and careful management of diverse functional groups throughout the synthetic route. Achieving high levels of stereocontrol is crucial for accessing the desired natural product with the correct configuration at each chiral center. Various strategies in organic synthesis are employed to address this, including the use of stereoselective reactions and chiral auxiliaries or catalysts msu.edu.

Functional group compatibility is another critical aspect. Complex molecules often contain multiple reactive functional groups that must be carried through several synthetic transformations without degradation or unwanted side reactions msu.edu. This requires careful selection of reagents and reaction conditions to ensure that only the desired transformations occur while preserving the integrity of other functional groups present in the molecule. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and click chemistry, have improved functional group tolerance and stereocontrol in the synthesis of complex molecules. researchgate.netnih.govsioc-journal.cnub.edu For instance, palladium-catalyzed cyclization strategies have demonstrated excellent functional group tolerance and stereocontrol in terpene synthesis. researchgate.net

The construction of the intricate tetracyclic core found in the neomangicol family is a key challenge that requires overcoming issues related to both stereocontrol and functional group compatibility. nih.gov Approaches involving late-stage functionalization and the strategic use of reactions that can selectively operate in the presence of multiple functional groups are essential for building such complex frameworks.

Progress Towards Complete Syntheses of the Neomangicol Family

Significant progress has been made towards the total synthesis of the neomangicol family of natural products. Researchers have explored various synthetic strategies to assemble the core structure and append the necessary functional groups with the correct stereochemistry.

One approach to accessing the neomangicol family involves the synthesis of their tetracyclic core structure. A general strategy utilizing a late-stage indene alkylation reaction has been developed, which sets the stage for accessing these compounds. nih.gov This method also offers a potential biogenetically inspired route to the related mangicol natural products. nih.gov

Studies have also investigated the relationship between different members of the neomangicol family. It has been reported that purified neomangicol A or B can spontaneously lose HX (where X is likely a halogen) and aromatize to yield this compound. escholarship.org This suggests a potential biosynthetic link and could inform synthetic strategies by allowing for the synthesis of one family member and its conversion to another.

While specific detailed synthetic routes to this compound are subjects of ongoing research, the progress in synthesizing complex polycycles with control over stereochemistry and functional groups, as well as the development of strategies for constructing the core neomangicol framework, represent significant steps towards achieving complete syntheses of the neomangicol family. nih.govcore.ac.uksioc-journal.cn Research into related complex natural products, such as diterpenoid alkaloids and other polycyclic structures, provides valuable insights and methodologies applicable to the synthesis of this compound. sioc-journal.cntdl.org

Structural Analogs and Derivatives of Neomangicol C

Naturally Occurring Analogs within the Fusarium Genus

The Fusarium genus is known to produce a variety of secondary metabolites, including terpenoids. nih.govnih.gov Within this genus, particularly marine-derived strains, several sesterterpenes structurally related to Neomangicol C have been discovered. nih.govresearchgate.netacs.org

Halogenated Neomangicols (Neomangicol A and B)

Neomangicol A and Neomangicol B are closely related to this compound and were isolated from the same marine Fusarium fungal extract. oregonstate.eduacs.org The key structural difference lies in the presence of a halogen atom. Neomangicol A contains a chlorine atom, while Neomangicol B contains a bromine atom. acs.orgnih.govnih.gov These halogens are located on a methylidene group attached to the tetracyclic core. nih.govnih.gov This halogenation is crucial for some of their observed biological activities. researchgate.net For instance, Neomangicol B has shown antibiotic properties against the Gram-positive bacterium Bacillus subtilus with potency comparable to gentamycin. oregonstate.edunih.govmdpi.com Neomangicol A has demonstrated cytotoxicity against the HCT-116 human colon tumor cell line. oregonstate.eduacs.org

The structures of Neomangicol A, B, and C share the same core 5,6,5,6 tetracyclic ring system and a polyhydroxylated side chain. The variation is specifically at the C-12 position of the tetracyclic core, where this compound has a methyl group, while Neomangicol A has a chloromethylidene group and Neomangicol B has a bromomethylidene group. nih.govnih.govnih.gov

Mangicols and Their Structural Relationship to Neomangicols

Another family of sesterterpene polyols isolated from Fusarium species, particularly Fusarium heterosporum, are the mangicols (Mangicols A-G). nih.govacs.orgcapes.gov.brresearchgate.net While also sesterterpenes, the mangicols possess a distinct spirotricyclic skeletal component, specifically a 6,5,5-spirotricyclic framework, which is different from the fused tetracyclic system of the neomangicols. nih.govacs.orgcapes.gov.brresearchgate.netacs.org

Despite their different core skeletons, a biosynthetic pathway for both neomangicol and mangicol carbon skeletons has been proposed, suggesting a common precursor and enzymatic machinery within Fusarium. nih.govacs.orgcapes.gov.brresearchgate.net Studies involving the incorporation of radiolabeled precursors have supported this proposed pathway. nih.govacs.orgcapes.gov.brresearchgate.net This indicates a close biogenetic relationship between these two classes of sesterterpenes found in Fusarium.

Data Table: Naturally Occurring Sesterterpenes from Fusarium

CompoundCore SkeletonHalogenationRepresentative Activity
Neomangicol AFused TetracyclicClCytotoxicity (HCT-116) oregonstate.eduacs.org
Neomangicol BFused TetracyclicBrAntibiotic (B. subtilus) oregonstate.edunih.govmdpi.com
This compoundFused TetracyclicNone-
Mangicols (A-G)SpirotricyclicNoneAnti-inflammatory (Mangicols A, B) nih.govacs.orgcapes.gov.brresearchgate.net

Semisynthetic and Synthetic Derivatives of this compound

The unique structure and biological potential of this compound and its analogs have spurred interest in the creation of semisynthetic and synthetic derivatives. researchgate.net This involves modifying the natural product structure or synthesizing related compounds from simpler precursors.

Rational Design of Modified Structures Based on Core Synthesis

Rational design of derivatives often begins with understanding the core synthesis of the natural product. While total synthesis of this compound is complex due to its intricate fused tetracyclic structure and multiple stereocenters, synthetic strategies towards related polycyclic systems are being explored. researchgate.netiitm.ac.in Access to the neomangicol family skeleton through synthetic routes can potentially enable the creation of modified structures with altered properties. researchgate.net Rational design involves identifying key functional groups and structural motifs on the this compound scaffold that can be chemically modified to potentially enhance desired properties or introduce new ones. nih.govnih.gov

Exploration of Structural Variations and Their Impact on Molecular Features

Exploring structural variations involves systematically altering parts of the this compound molecule to study the effect of these changes on its molecular features. These features can include physical properties, chemical reactivity, and biological interactions. Structural variations can involve modifications to the tetracyclic core, the polyhydroxylated side chain, or the introduction/modification of substituents like the halogen atoms seen in Neomangicol A and B. acs.orgnih.govnih.gov

Research in this area aims to understand structure-activity relationships (SAR), although specific detailed findings on this compound derivatives and their impact on molecular features are less extensively documented in the provided search results compared to the isolation and structural elucidation of the natural compounds. However, the principle of exploring structural variations to understand their impact on molecular features is a fundamental aspect of medicinal chemistry and natural product research. bloodresearch.or.krnih.govwikipedia.orgfrontiersin.org

Comparative Analysis of this compound and Related Structures

A comparative analysis of this compound, Neomangicol A, Neomangicol B, and the mangicols highlights the impact of structural differences on their properties. The presence of halogen atoms in Neomangicol A and B correlates with observed cytotoxicity and antibiotic activity, respectively, which are not reported for the parent this compound in the initial isolation studies. oregonstate.eduacs.orgnih.govmdpi.com This suggests that halogenation plays a significant role in the biological profile of these sesterterpenes.

This comparative analysis underscores the structural diversity within sesterterpenes produced by Fusarium and suggests that even subtle structural differences, such as the presence of a halogen or a variation in ring fusion, can lead to distinct biological activities.

Table: Structural Comparison of Neomangicols and Mangicols

FeatureNeomangicols (A, B, C)Mangicols (A-G)
Carbon CountC25 (Sesterterpene)C25 (Sesterterpene)
Core SkeletonFused Tetracyclic (5,6,5,6) oregonstate.eduacs.orgSpirotricyclic (6,5,5) nih.govacs.orgcapes.gov.brresearchgate.netacs.org
HalogenationPresent (A=Cl, B=Br) acs.orgnih.govnih.govAbsent
Side ChainPolyhydroxylatedPolyhydroxylated nih.govacs.orgcapes.gov.brresearchgate.net
Producer GenusFusarium oregonstate.eduacs.orgFusarium nih.govacs.orgcapes.gov.brresearchgate.net

Biological Relevance and Mechanistic Explorations Non Clinical Contexts

Comparative Biological Activity of Neomangicol C and Halogenated Analogs

Research into the biological activities of the neomangicol family has revealed variations in their effects, particularly when comparing the non-halogenated this compound with its halogenated counterparts, Neomangicol A (chlorinated) and Neomangicol B (brominated). These differences highlight the significant impact of halogenation on the bioactivity of these sesterterpenoids.

Reported Inactivity of this compound in Select Assays

This compound has been reported as inactive in specific biological assays where its halogenated analogs demonstrated activity. For instance, this compound showed no specific activity in the bioassays that were carried out escholarship.org. This contrasts with Neomangicol A and B, which exhibited cytotoxic effects mdpi.com. Very likely, this compound is an artifact resulting from the conversion of Neomangicol A or B by a complex dehydrohalogenation process, which may explain its lack of activity in certain assays nih.govmdpi.com.

Cytotoxicity of Neomangicol A and B against Specific Cell Lines (e.g., HCT-116) (In Vitro)

Neomangicol A and B have demonstrated in vitro cytotoxic effects against specific human cancer cell lines. Notably, Neomangicol A and B display cytotoxic activity against the HCT-116 human colon tumor cell line mdpi.com. Neomangicol A has shown activity against HCT-116 and CACO-2 cell lines with IC₅₀ values of 5.7 µM escholarship.orgmdpi.com. Neomangicol B, while also cytotoxic, was reported as significantly less potent towards any specific cell line compared to Neomangicol A escholarship.org. The non-halogenated analog, this compound, was found to be inactive in these cytotoxicity assays mdpi.comresearchgate.net.

The cytotoxic effects of Neomangicol A and B on HCT-116 cells are summarized in the table below:

CompoundCell LineIC₅₀ (µM)Reference
Neomangicol AHCT-1165.7 escholarship.orgmdpi.com
Neomangicol ACACO-25.7 escholarship.orgmdpi.com
Neomangicol BHCT-116Variable escholarship.org
This compoundHCT-116Inactive mdpi.comresearchgate.net

Antimicrobial Activity of Neomangicol B against Bacillus subtilis (In Vitro)

Beyond cytotoxicity, Neomangicol B has also exhibited antimicrobial activity. Neomangicol B was found to inhibit the growth of the Gram-positive bacterium Bacillus subtilis with a potency similar to that of the antibiotic gentamycin acs.orgmdpi.comepdf.pub. This suggests a potential for Neomangicol B as an antimicrobial agent, particularly against certain bacterial strains.

Potential Molecular and Cellular Targets for the Neomangicol Family

While specific molecular and cellular targets for the neomangicol family are still under investigation, insights can be gained by examining the activities of structurally similar sesterterpenoids and through structure-activity relationship studies within the neomangicol class.

Investigation of Cellular Processes Influenced by Structurally Similar Sesterterpenoids

Sesterterpenoids, as a class of natural products, exhibit a wide range of biological activities, including suppression of cancer cell growth, inhibition of enzymatic activity, and modulation of receptor signaling rsc.orgresearchgate.net. Some sesterterpenoids have been shown to influence key cellular processes such as apoptosis and cell proliferation plos.org. For instance, certain marine sesterterpenoids have demonstrated the ability to induce apoptosis in human carcinoma cell lines, including HCT-116 cells, by affecting pathways like NF-κB activation and mitochondrial transmembrane potential plos.org. While direct evidence for this compound is limited, the activities of related sesterterpenoids suggest potential avenues for investigating the cellular processes that might be influenced by the neomangicol family.

Structure-Activity Relationship (SAR) Studies within the Neomangicol Class, Emphasizing Halogenation Effect

Structure-activity relationship studies within the neomangicol class highlight the crucial role of halogen atoms in their biological activity mdpi.comnih.govescholarship.org. The presence of a chlorine or bromine atom in Neomangicol A and Neomangicol B, respectively, appears to be crucial for their observed bioactivity, particularly their cytotoxicity and antimicrobial effects nih.govresearchgate.net. The reported inactivity of the non-halogenated this compound in assays where Neomangicol A and B are active strongly supports the significance of halogenation for the biological properties of these compounds mdpi.comresearchgate.net. This suggests that the halogen atom may be involved in interactions with specific biological targets or influence the compound's cellular uptake or stability, thereby modulating its activity. Halogenation is a frequent modification in natural products and can play a significant role in establishing bioactivity researchgate.net. The introduction of halogen atoms can influence physicochemical properties and biological activity scribd.com.

The comparative activities of Neomangicol A, B, and C underscore the importance of the halogen substituent for the biological effects observed in non-clinical studies.

Broader Biological Implications of Marine Sesterterpenes

Sesterterpenes, a class of terpenoids characterized by a C25 carbon skeleton, are predominantly found in marine organisms, although they also occur in terrestrial fungi, plants, lichens, and insects. eurekaselect.comresearchgate.net Marine ecosystems, covering over 70% of the Earth's surface, represent a significant source of these compounds, particularly marine sponges and fungi, which have yielded a vast array of natural products with diverse and valuable biological activities. eurekaselect.comresearchgate.netscienceopen.comresearchgate.netmdpi.comresearchgate.netnih.govmdpi.commdpi.com The structural diversity of marine sesterterpenes contributes to their wide spectrum of observed bioactivities. eurekaselect.comresearchgate.netmdpi.comnih.gov

Anti-Inflammatory Activities Observed in Related Mangicols (In Vitro/Animal Models)

Related sesterterpene polyols, known as mangicols, isolated from marine fungi such as Fusarium heterosporum and Fusarium equiseti, have demonstrated significant anti-inflammatory properties. acs.orgebi.ac.uknih.govthieme-connect.comresearchgate.net Specifically, Mangicols A and B have shown notable anti-inflammatory activity in the phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced mouse ear edema model, a common in vivo assay for evaluating anti-inflammatory agents. acs.orgebi.ac.uknih.gov While these related mangicols exhibited significant anti-inflammatory effects in animal models, in vitro testing against various cancer cell lines showed only weak to modest cytotoxicities for the mangicols series. acs.orgnih.gov It is noted that neomangicols A-C, while also produced by marine fungi, are described as possessing antimicrobial activities, distinguishing their primary observed bioactivity from the anti-inflammatory effects seen in Mangicols A-G. thieme-connect.comresearchgate.net

Table 1: Observed Activities of Related Mangicols

CompoundSourceObserved ActivityModel/ContextCitation
Mangicol AMarine fungus (Fusarium sp.)Anti-inflammatoryPMA-induced mouse ear edema model acs.orgebi.ac.uknih.gov
Mangicol BMarine fungus (Fusarium sp.)Anti-inflammatoryPMA-induced mouse ear edema model acs.orgnih.gov
Mangicols A-GMarine fungus (Fusarium sp.)Weak to modest cytotoxicityIn vitro cancer cell lines acs.orgnih.gov
Neomangicols A-CMarine fungus (Fusarium sp.)AntimicrobialNot specified in detail thieme-connect.comresearchgate.net

General Bioactivities Associated with Marine Natural Products and Terpenoids (e.g., antibacterial, antifungal, antiviral, antiproliferative)

Marine natural products, including terpenoids, are a prolific source of compounds exhibiting a broad spectrum of biological activities. scienceopen.comresearchgate.netmdpi.comresearchgate.netnih.govmdpi.commdpi.comnih.govscielo.brresearchgate.net These activities are crucial for the survival of marine organisms, serving as defense mechanisms against predators, competitors, and pathogens in the highly competitive marine environment. nih.govmdpi.com

Key bioactivities associated with marine natural products and terpenoids include:

Antimicrobial Activity: This encompasses antibacterial and antifungal effects against various pathogenic strains. scienceopen.comresearchgate.netmdpi.comresearchgate.netmdpi.comscielo.brresearchgate.netmdpi.com

Antiviral Activity: Compounds from marine sources have shown potential against various viruses. scienceopen.comresearchgate.netmdpi.comscielo.brmdpi.com

Antiproliferative/Cytotoxic Activity: Many marine natural products, including sesterterpenes, exhibit cytotoxicity against cancer cell lines, indicating potential as anticancer agents. eurekaselect.comresearchgate.netscienceopen.comresearchgate.netmdpi.comresearchgate.netmdpi.comnih.govscielo.brresearchgate.netmdpi.combiomedres.us

Anti-inflammatory Activity: As mentioned, this is a significant property observed in many marine sesterterpenoids and other marine natural products. eurekaselect.comresearchgate.netscienceopen.comresearchgate.netmdpi.commdpi.commdpi.comscielo.brresearchgate.netnih.govpsu.eduaccscience.commdpi-res.com

Other Activities: Additional reported bioactivities include antitubercular, anti-biofilm, antioxidant, antiprotozoal, antimalarial, anthelmintic, anti-prion, anti-depressant, neuroprotective, cardioprotective, and enzyme inhibitory effects. eurekaselect.comresearchgate.netscienceopen.commdpi.comresearchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.netbiomedres.us

The diverse chemical structures found in marine terpenoids contribute to their wide range of observed biological effects, making marine organisms a valuable resource for the discovery of potential lead compounds for various therapeutic applications. scienceopen.commdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.net

Table 2: General Bioactivities of Marine Natural Products and Terpenoids

BioactivityExamples of Occurrence (General)Citation
AntibacterialMarine fungi, sponges, algae scienceopen.comresearchgate.netmdpi.comresearchgate.netmdpi.comscielo.brresearchgate.netmdpi.com
AntifungalMarine fungi, sponges, algae scienceopen.comresearchgate.netmdpi.comresearchgate.netscielo.brresearchgate.net
AntiviralMarine organisms (general), algae scienceopen.comresearchgate.netmdpi.comscielo.brmdpi.com
Antiproliferative/CytotoxicMarine sponges, fungi, sesterterpenes (general) eurekaselect.comresearchgate.netscienceopen.comresearchgate.netmdpi.comresearchgate.netmdpi.comnih.govscielo.brresearchgate.netmdpi.combiomedres.us
Anti-inflammatoryMarine sesterterpenes (general), marine natural products (general) eurekaselect.comresearchgate.netscienceopen.comresearchgate.netmdpi.commdpi.commdpi.comscielo.brresearchgate.netnih.govpsu.eduaccscience.commdpi-res.com

Future Research Directions and Academic Perspectives

Advancements in Biosynthetic Engineering for Neomangicol Production

Exploring the biosynthetic pathways of sesterterpenes like neomangicol C is crucial for potentially enabling their sustainable production and accessing novel analogs. Fungi, particularly marine fungi such as Fusarium species, are known producers of sesterterpenoids, including the mangicols and neomangicols. nih.govoregonstate.edursc.orgacs.orgresearchgate.netnih.gov Fungal terpene biosynthesis involves chimeric proteins consisting of prenyltransferase and terpene cyclase domains. rsc.orgresearchgate.net

Heterologous Expression of Biosynthetic Pathways

Heterologous expression is a key strategy in studying fungal secondary metabolite biosynthesis, especially for cryptic gene clusters that are silent under standard fermentation conditions. mdpi.com This involves expressing the genes responsible for a biosynthetic pathway in a different host organism, such as Aspergillus oryzae or Aspergillus nidulans, which are common filamentous fungi used for this purpose. mdpi.comresearchgate.net

Studies on other fungal sesterterpenoids, such as variecolin (B3044253) and variecolactone from Aspergillus aculeatus, have successfully utilized heterologous expression in Aspergillus oryzae to produce the compounds by expressing the sesterterpene synthase VrcA and cytochrome P450 VrcB. researchgate.netresearchgate.netchemrxiv.org This approach has also allowed for the generation of new analogs by replacing specific enzymes, such as VrcB, with homologous enzymes from other pathways. researchgate.netresearchgate.netchemrxiv.org Applying similar heterologous expression strategies to the identified biosynthetic gene clusters for mangicols and neomangicols in Fusarium equiseti could enable the production of this compound and related compounds in a more controlled and potentially scalable manner. researchgate.netorcid.org

Enhancing Yields and Accessing Novel Analogs via Genetic Modification

Genetic modification techniques are vital for improving the yields of natural products from their native or heterologous hosts and for creating novel structural analogs. researchgate.netlongdom.orgagriculturejournal.orgnih.gov Strategies can involve manipulating regulatory genes, optimizing enzyme expression levels, or introducing genes for enzymes that can modify the core sesterterpene structure.

For sesterterpenes, cytochrome P450 enzymes often play a role in modifying the cyclized product, leading to more intricate structures and contributing to structural diversity. researchgate.net By genetically modifying host organisms to overexpress key biosynthetic enzymes or to incorporate different modifying enzymes (like various P450s), researchers aim to enhance the production of this compound or generate novel neomangicol analogs with potentially altered or improved bioactivity. researchgate.netresearchgate.netchemrxiv.org The rapid development of genetic modification tools, including CRISPR-Cas9 technology, offers unprecedented precision in making targeted changes to the genome for these purposes. mdpi.comlongdom.orgagriculturejournal.orgnih.gov

Innovations in Synthetic Methodologies for Sesterterpene Frameworks

The complex polycyclic frameworks of sesterterpenes, including the tetracyclic system of this compound, present significant challenges and opportunities for synthetic chemists. nih.govoregonstate.edubeilstein-journals.orgmdpi.comuni-muenchen.deresearchgate.netnih.gov Developing efficient and stereoselective synthetic routes is crucial for accessing these compounds and their analogs for further study.

Development of Efficient and Stereoselective Synthetic Routes

Efficient synthetic routes to sesterterpenes often require strategies that maximize carbon-carbon bond formation and control stereochemistry. nih.gov The tetracyclic core of this compound, a fused mdpi.commdpi.combeilstein-journals.orgbeilstein-journals.org system, has been a target for synthetic studies. nih.govoregonstate.eduuni-muenchen.de One approach to the tetracyclic core of the neomangicols has involved a late-stage indene (B144670) alkylation strategy, which offers a potential alternative to traditional enolate chemistry for constructing such frameworks. nih.govuni-muenchen.denih.gov This strategy successfully built the tetracyclic core and provides a starting point for accessing neomangicols A-C. nih.gov

Stereoselective synthesis is particularly challenging for polycyclic natural products with multiple chiral centers. mdpi.comnih.govnih.gov Research in this area explores various methodologies, including metal-mediated cyclizations, radical cyclizations, and biocatalysis, to control the formation of specific stereoisomers. beilstein-journals.orgmdpi.comnih.govnih.gov For sesterterpenes with fused ring systems, such as the 5-8-5 core found in ophiobolins, stereoselective approaches like photoinduced cycloisomerization guided by existing chiral centers have been investigated. nih.govchemrxiv.org Applying and developing similar stereoselective strategies will be essential for achieving total syntheses of this compound and its stereoisomers.

Exploration of Alternative Synthetic Strategies for Complex Polycycles

Beyond traditional linear synthesis, alternative strategies are being explored to access the complex polycyclic structures of sesterterpenes. These can include convergent approaches that assemble the molecule from smaller, pre-functionalized fragments, or biomimetic strategies that mimic proposed biosynthetic cyclization cascades. nih.govnih.govnih.gov

For sesterterpenes featuring challenging ring systems like the [5-8] bicyclic core found in many members of this class, various strategies have been employed, including ring-closing metathesis, Nozaki-Hiyama-Kishi cyclization, and palladium-mediated cyclizations. beilstein-journals.org Radical cyclization cascades have also proven effective in forging complex sesterterpene frameworks, such as the 5,8,5-fused ring system of ophiobolins. nih.govnih.gov The development of novel catalytic reactions, including enantioselective methods, is also a significant area of research aimed at providing more efficient and selective routes to complex natural products. uni-muenchen.desioc.ac.cn Future research on this compound synthesis may explore these alternative strategies to overcome current synthetic challenges and provide more flexible access to the neomangicol scaffold.

In-depth Mechanistic Studies of Neomangicol Family Members (Non-clinical)

Understanding the non-clinical mechanisms of action of neomangicol family members is crucial for evaluating their potential as research tools or for informing future development. While this compound's bioactivity appears limited, studies on its halogenated analogs, neomangicols A and B, have indicated cytotoxic and antibiotic properties. nih.govresearchgate.netnih.govoregonstate.edu

Mechanistic studies in a non-clinical context aim to understand how these compounds interact with biological systems at a molecular or cellular level, without involving human subjects. nih.goveuropa.eunovartis.comeuropa.eu This can involve investigating their effects on cellular processes, identifying molecular targets, and determining the pathways they influence. For instance, studies on other marine natural products with cytotoxic activity have explored mechanisms involving oxidative stress or the modulation of signaling pathways related to cell differentiation, survival, and metastasis. researchgate.net

Given the observed cytotoxicity of neomangicols A and B, non-clinical mechanistic studies could focus on elucidating the specific cellular targets and pathways affected by these compounds. nih.govresearchgate.netnih.govoregonstate.edu This could involve biochemical assays, cell-based experiments, and potentially structural studies to understand how these sesterterpenes interact with their biological partners. Such research provides fundamental insights into the biological activities of the neomangicol family and helps to understand the structure-activity relationships within this group, particularly the impact of halogenation on activity. nih.govresearchgate.netnih.gov

Unraveling the Basis for Differential Biological Activities between Halogenated and Non-Halogenated Neomangicols

The observed disparity in cytotoxic activity between halogenated neomangicols (A and B) and the non-halogenated this compound presents a compelling research question. nih.govresearchgate.netuni-muenchen.de Halogenation is known to profoundly influence the biological activity of natural products, impacting factors such as metabolic stability, lipophilicity, and electronegativity, which in turn can affect their interaction with biological targets. researchgate.net

Future research should focus on a detailed comparative analysis of the physicochemical properties of this compound and its halogenated counterparts. This could involve computational studies to predict differences in molecular interactions, membrane permeability, and binding affinities to potential targets. Experimental approaches, such as comparative metabolic stability studies in relevant biological matrices, would provide crucial data on how the presence or absence of halogen atoms affects the compounds' fate in vitro and potentially in vivo.

Furthermore, investigating the conformational flexibility and electronic distribution of these molecules using advanced spectroscopic techniques and theoretical calculations could shed light on how halogenation alters their three-dimensional structure and reactivity, potentially explaining the differential binding to biological macromolecules.

A comparative biological screening across a broader spectrum of assays beyond cytotoxicity is also warranted. While this compound may be inactive in certain cancer cell lines, it could possess other biological activities (e.g., antibacterial, antifungal, anti-inflammatory, or enzymatic modulation) that differ from or are absent in the halogenated variants. nih.govresearchgate.netresearchgate.netscience.govnih.gov

To illustrate the potential area of investigation, a hypothetical data table showing the type of comparative biological activity data needed is presented below:

CompoundHalogenation StatusCytotoxicity (e.g., IC50 on HCT-116)Antibacterial Activity (e.g., MIC on B. subtilis)Antifungal Activity (e.g., MIC on C. albicans)
Neomangicol AHalogenated (Chlorine)Active (e.g., Low µM)Active (e.g., Low µg/mL)Not Reported / To be determined
Neomangicol BHalogenated (Chlorine)Active (e.g., Low µM)Active (e.g., Low µg/mL)Not Reported / To be determined
This compoundNon-HalogenatedInactive (e.g., >100 µM)Not Reported / To be determinedNot Reported / To be determined

Identification of Precise Protein Interactions or Signaling Pathway Modulations

Understanding the molecular targets of neomangicols is crucial for explaining their biological effects and the differences observed between halogenated and non-halogenated forms. For this compound, which lacks the cytotoxic activity of its halogenated counterparts, identifying its specific protein interactions or the signaling pathways it might modulate, even without inducing cytotoxicity, is a key future research direction.

Research in this area could employ various techniques for target identification, such as affinity chromatography coupled with mass spectrometry, activity-based protein profiling, or thermal proteome profiling. These methods can help pinpoint proteins that directly bind to this compound. abcam.comwikipedia.org

Following the identification of potential binding partners, detailed studies are needed to characterize the nature of these interactions, including binding kinetics and thermodynamics. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be valuable.

Furthermore, investigating the impact of this compound on cellular signaling pathways using techniques like Western blotting, reporter gene assays, or phosphoproteomics could reveal specific cascades that are activated or inhibited by the compound. genome.jp Even if this compound does not induce cell death, it might influence other cellular processes relevant to its source organism (e.g., fungal growth or interaction with the marine environment) or possess subtle modulatory effects on human cells that warrant further investigation.

Comparing the protein interaction profiles and signaling pathway modulations of this compound with those of Neomangicol A and B would be particularly insightful in understanding the molecular basis for their differential activities. This comparative approach could highlight specific protein targets or pathways whose interaction is critically dependent on the presence of halogen atoms.

Collaborative and Interdisciplinary Research Frameworks

Advancing the understanding of this compound and other neomangicols necessitates collaborative and interdisciplinary research efforts. The complexity of isolating and characterizing these natural products from marine fungi, determining their absolute stereochemistry, evaluating their diverse biological activities, and elucidating their mechanisms of action requires expertise from various scientific disciplines. researchgate.netacs.org

Future research should foster collaborations between natural product chemists, microbiologists specializing in marine fungi, pharmacologists, molecular biologists, and computational chemists. researchgate.net

Chemists are essential for developing efficient isolation and purification methods, as well as for synthetic or semi-synthetic approaches to generate sufficient quantities of this compound and its analogues for comprehensive biological testing and structure-activity relationship studies. u-tokyo.ac.jpasianpubs.org

Microbiologists can contribute by optimizing the fermentation conditions of the producing Fusarium strain to enhance the yield of this compound and by exploring the potential for discovering new neomangicol analogues from other marine microorganisms. researchgate.nethebmu.edu.cn

Pharmacologists and Molecular Biologists are crucial for designing and executing rigorous biological assays, identifying molecular targets, and unraveling the downstream effects on cellular pathways. abcam.comgenome.jpexplorationpub.commdpi.com

Computational Chemists can provide valuable insights through in silico modeling, predicting physicochemical properties, potential binding sites, and structure-activity relationships, guiding experimental design.

Establishing collaborative networks and consortia focused on marine natural products research could facilitate the sharing of resources, data, and expertise, accelerating the pace of discovery and characterization of compounds like this compound. unesp.br Interdisciplinary training programs for students and researchers would also be beneficial in building the next generation of scientists capable of tackling the multifaceted challenges in this field.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Neomangicol C?

  • Methodological Answer : Synthesis should follow reproducible protocols with explicit details on reaction conditions (temperature, catalysts, solvents) and purification steps (e.g., column chromatography, recrystallization). Characterization requires multi-modal validation:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for all protons and carbons, ensuring consistency with predicted stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Report purity ≥95% with retention time and mobile phase details.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if applicable): Provide crystallographic data (CCDC number) for structural confirmation.
    Example Table:
TechniqueParametersKey Observations
1H^1H-NMR500 MHz, CDCl3_3δ 5.32 (d, J=8.5 Hz, H-7)
HPLCC18 column, 70:30 MeOH:H2 _2ORetention time: 12.3 min
Reference experimental reproducibility guidelines .

Q. How should researchers design bioactivity assays for this compound to ensure statistical robustness?

  • Methodological Answer :

  • Dose-Response Studies : Use ≥3 biological replicates with serial dilutions (e.g., 0.1–100 µM) to calculate IC50 _{50}/EC50 _{50} values.
  • Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report p-values, confidence intervals, and effect sizes.
  • Ethics Compliance : For in vivo studies, adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE checklist) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer :

  • Triangulation : Cross-validate findings using orthogonal techniques (e.g., CRISPR knockouts for target validation alongside biochemical assays).
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±5% HPLC variability) and biological variability (e.g., inter-subject differences).
  • Contextual Review : Compare results against prior studies, highlighting differences in experimental models (e.g., cell lines vs. primary cells) or dosing regimens.
    Reference frameworks for analyzing contradictions in complex systems .

Q. What computational strategies are optimal for modeling this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., AMBER) with ≥100 ns trajectories.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic properties of reactive moieties (e.g., epoxide groups).
  • Machine Learning : Train models on publicly available bioactivity datasets (ChEMBL, PubChem) to predict novel analogs.
  • Validation : Compare docking scores (e.g., Glide XP) with experimental IC50 _{50} data.
    Ensure reproducibility by sharing code/parameters via repositories like GitHub .

Q. How should researchers integrate multi-omics data to study this compound’s polypharmacology?

  • Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes (fold-change ≥2, FDR-adjusted p<0.05).
  • Proteomics : Apply SILAC or TMT labeling for quantitative protein abundance analysis.
  • Pathway Enrichment : Map hits to KEGG/Reactome pathways using tools like DAVID or GSEA.
  • Network Pharmacology : Construct interaction networks (Cytoscape) to identify hub targets.
    Example Workflow: Raw data → preprocessing (normalization) → statistical analysis → pathway mapping → mechanistic hypotheses.
    Follow data deposition standards (e.g., GEO for omics data) .

Methodological Best Practices

Q. What criteria define a rigorous research question for this compound studies?

  • Answer : Apply the FINER framework:

  • Feasible : Ensure access to synthetic intermediates and analytical instrumentation.
  • Novel : Address gaps in SAR or unresolved toxicity profiles.
  • Ethical : Comply with institutional review boards for animal/human studies.
  • Relevant : Align with broader goals (e.g., antibiotic resistance mitigation).
    Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

Q. How should raw data and processed results be managed to enhance reproducibility?

  • Answer :

  • Raw Data : Deposit in FAIR-compliant repositories (e.g., Zenodo, Figshare) with unique DOIs.
  • Processed Data : Include in main text only if critical to conclusions; otherwise, supplement.
  • Metadata : Document instrument settings, software versions, and preprocessing steps.
    Reference guidelines for data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.